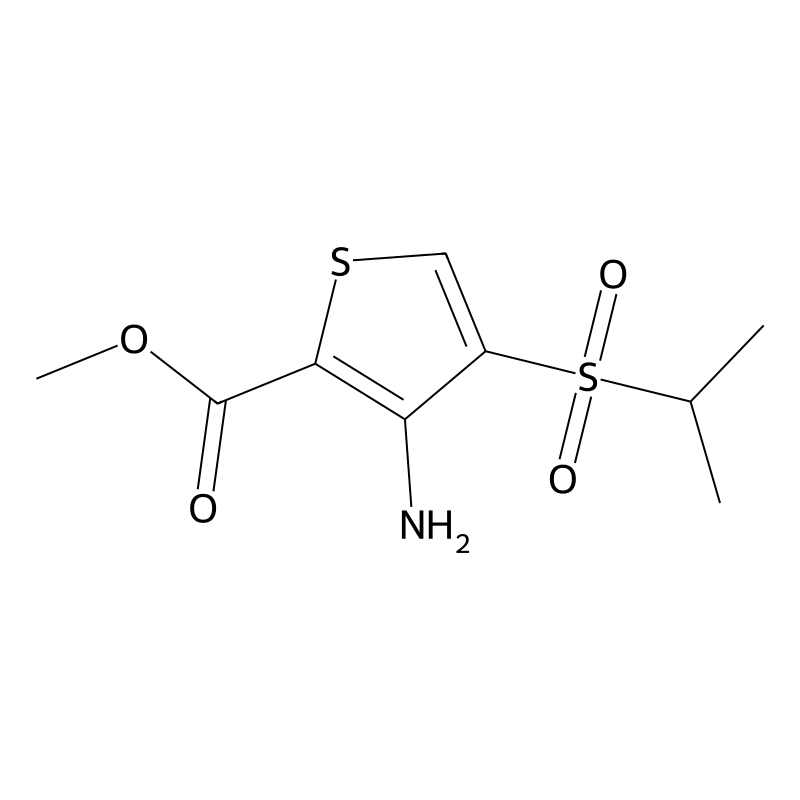

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Synthesis of potential anticonvulsant agents: Studies have explored Me-AIST as a precursor for synthesizing new derivatives with potential anticonvulsant activity. Researchers successfully synthesized and evaluated various Me-AIST derivatives, demonstrating promising anticonvulsant properties in animal models. Source: European Journal of Medicinal Chemistry:

- Development of anti-inflammatory compounds: Research suggests Me-AIST's potential in developing anti-inflammatory agents. Studies have shown that certain Me-AIST derivatives exhibit anti-inflammatory activity in vitro, but further investigation is needed. Source: Bioorganic & Medicinal Chemistry Letters:

Exploration in other fields:

- Material science: A study explored the use of Me-AIST derivatives in the development of new materials with potential applications in organic electronics. Source: Dyes and Pigments

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate is a synthetic compound characterized by its unique thiophene structure, which incorporates both an amino group and an isopropylsulfonyl moiety. Its molecular formula is C₉H₁₃N₁O₄S₂, and it has a molecular weight of approximately 263.33 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its diverse functional groups, which can facilitate various

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: The carboxylate group can engage in acid-base reactions, making it useful in forming salts or esters.

- Condensation Reactions: The compound may undergo condensation with aldehydes or ketones to form imines or related structures.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate typically involves several key steps:

- Formation of Thiophene Ring: Starting materials such as 2-bromoacetophenone can be reacted with sulfur to create the thiophene framework.

- Introduction of Functional Groups: Subsequent reactions can introduce the amino and isopropylsulfonyl groups through nucleophilic substitution or electrophilic addition methods.

- Methyl Ester Formation: The final step often involves esterification of the carboxylic acid with methanol to yield the methyl ester.

These methods highlight the compound's synthetic accessibility for research and industrial applications .

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate has potential applications in:

- Pharmaceutical Development: Its unique structure may contribute to the development of new drugs targeting specific diseases.

- Organic Synthesis: The compound can serve as an intermediate in synthesizing more complex molecules.

- Material Science: Its properties may be explored for use in developing novel materials with specific electronic or optical characteristics .

Interaction studies involving Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate are crucial for understanding its biological effects. Preliminary studies suggest that this compound may interact with various biological macromolecules, influencing their function. For instance, its ability to form hydrogen bonds could facilitate binding to proteins or nucleic acids, potentially leading to therapeutic effects .

Several compounds share structural similarities with Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-Amino-4-methylthiophene-2-carboxylate | Contains a methyl group instead of isopropylsulfonyl | May exhibit different biological activity |

| Methyl 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylate | Substituted with a phenyl group | Potentially different solubility and reactivity |

| Methyl 3-Amino-thiophene-2-carboxylic acid | Lacks the sulfonyl group | Simpler structure may lead to different properties |

The uniqueness of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate lies in its combination of functional groups that may enhance its reactivity and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant